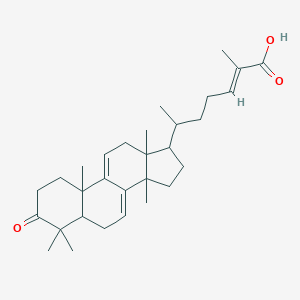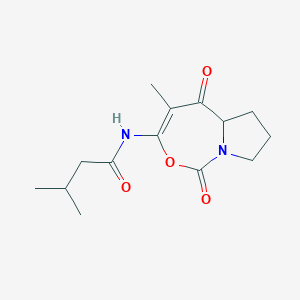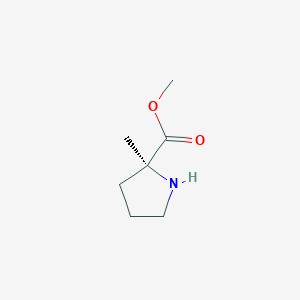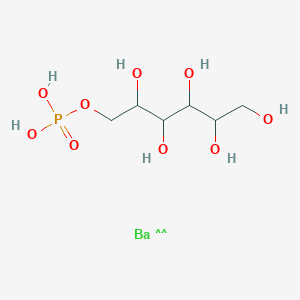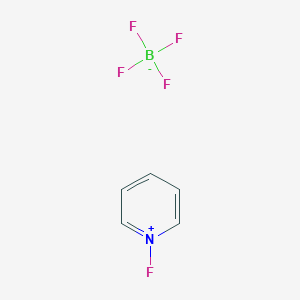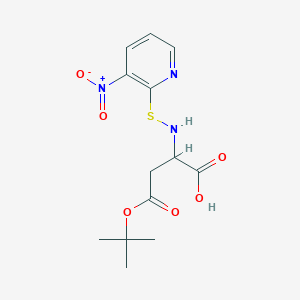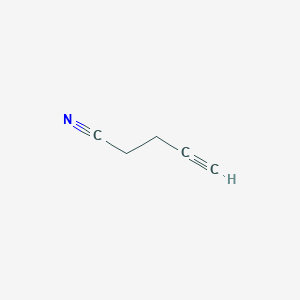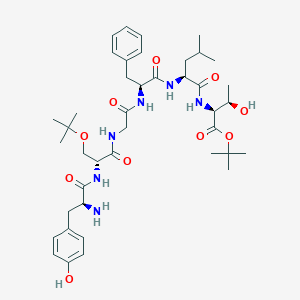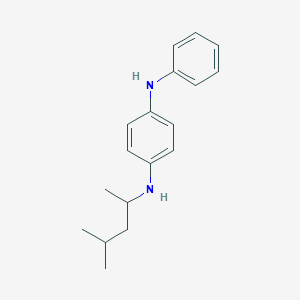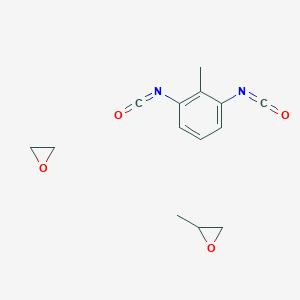
1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane is a complex polymeric compound. It is formed by the polymerization of oxirane (also known as ethylene oxide) and 1,3-diisocyanatomethylbenzene (commonly known as toluene diisocyanate). This compound is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane typically involves the polymerization of oxirane and toluene diisocyanate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine or a metal-based catalyst, under controlled temperature and pressure conditions. The polymerization process can be initiated by heating the reactants to a specific temperature, typically around 60-80°C, and maintaining the reaction for several hours to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and polymerized under controlled conditions. The process may include steps such as pre-mixing, polymerization, and post-polymerization treatments to achieve the desired polymer properties. The final product is then purified and processed into various forms, such as pellets, powders, or films, depending on the intended application.
化学反应分析
Types of Reactions
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced polymeric structures.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups, altering the polymer’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out at elevated temperatures and in the presence of a solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents, and are carried out under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can result in the formation of alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various advanced materials and polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings and adhesives for medical implants and prosthetics.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants for automotive, aerospace, and construction industries.
作用机制
The mechanism of action of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive functional groups, such as isocyanate and epoxide groups, can interact with different molecular targets, leading to the formation of stable polymeric networks. These interactions are crucial for the polymer’s adhesive and coating properties, as well as its ability to form durable and resistant materials.
相似化合物的比较
Similar Compounds
Polyurethane: Formed by the polymerization of diisocyanates and polyols, similar to the synthesis of oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane.
Polyethylene oxide: A polymer of ethylene oxide, known for its high solubility and biocompatibility.
Polypropylene oxide: A polymer of propylene oxide, used in various industrial applications for its mechanical properties.
Uniqueness
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane stands out due to its unique combination of thermal stability, chemical resistance, and mechanical strength. Unlike other similar polymers, it offers a balance of properties that make it suitable for a wide range of applications, from industrial coatings to medical devices.
属性
CAS 编号 |
103479-07-8 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |
InChI 键 |
LWKPLEHMZWXLOJ-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |
规范 SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |
Key on ui other cas no. |
60787-80-6 9052-50-0 |
Pictograms |
Irritant |
同义词 |
Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, nonylphenol-blocked |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


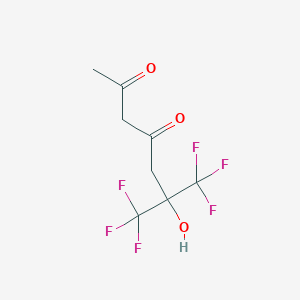
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
